molecular formula C13H12F2N2O2 B3202130 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1020723-91-4

1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No. B3202130
CAS RN: 1020723-91-4
M. Wt: 266.24 g/mol
InChI Key: LTPJRGWZIISDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glycemic control.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors involves the inhibition of the enzyme 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid, which is responsible for the breakdown of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and stimulate insulin secretion and reduce glucagon secretion. By inhibiting 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid, 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors increase the levels of incretin hormones, leading to improved glycemic control.
Biochemical and Physiological Effects:
1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, delayed gastric emptying, and improved beta-cell function. These effects contribute to improved glycemic control and may also have beneficial effects on cardiovascular outcomes, kidney function, and beta-cell function.

Advantages and Limitations for Lab Experiments

1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have several advantages for lab experiments, including their specificity for 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid and their low toxicity. However, 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors may also have limitations, such as their potential for off-target effects and their variability in potency and selectivity.

Future Directions

For research on 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors include the development of more potent and selective inhibitors, the identification of new targets for 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibition, and the investigation of the long-term effects of 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors on cardiovascular outcomes, kidney function, and beta-cell function. In addition, further research is needed to elucidate the molecular mechanisms underlying the beneficial effects of 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have been extensively studied for their efficacy and safety in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated that 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors are effective in reducing HbA1c levels and improving glycemic control, with a low risk of hypoglycemia and weight gain. In addition, 1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid inhibitors have been shown to have beneficial effects on cardiovascular outcomes, kidney function, and beta-cell function.

properties

IUPAC Name

2-(2,4-difluorophenyl)-5-propylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-2-3-9-7-12(13(18)19)17(16-9)11-5-4-8(14)6-10(11)15/h4-7H,2-3H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPJRGWZIISDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-propyl-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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